N-(1H-Benzo[d]imidazol-6-yl)acetamide
Overview
Description
N-(1H-Benzo[d]imidazol-6-yl)acetamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzo[d]imidazol-6-yl)acetamide typically involves the reaction of 1H-benzo[d]imidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzo[d]imidazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1H-Benzo[d]imidazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
N-Substituted Benzimidazoles: Compounds with different substituents on the nitrogen atom, exhibiting unique properties.
Uniqueness
N-(1H-Benzo[d]imidazol-6-yl)acetamide is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other benzimidazole derivatives
Biological Activity
N-(1H-Benzo[d]imidazol-6-yl)acetamide is a compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological potential.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods involving the benzimidazole scaffold. The structural integrity of this compound is critical for its biological activity, as modifications can significantly influence its pharmacological properties. The acetamide group is particularly relevant for enhancing solubility and bioavailability.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties by inhibiting human topoisomerase I (Hu Topo I). For instance, compound 12b demonstrated an IC50 value comparable to that of camptothecin, indicating potent anticancer effects .
- Antimicrobial Activity : The compound has also been evaluated for its antibacterial and antifungal properties. It was tested against various Gram-positive and Gram-negative bacteria, showing promising results in terms of selectivity and efficacy .
- Enzyme Inhibition : this compound derivatives have been screened for their ability to inhibit enzymes such as α-glucosidase. Some compounds showed IC50 values significantly lower than the standard drug acarbose, suggesting potential for diabetes management .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how structural modifications impact biological activity. For example:
Compound | Modification | IC50 (µM) | Activity |
---|---|---|---|
12b | - | 16 | Antitumor |
9q | - | >750 | Ineffective α-glucosidase inhibitor |
13a | N1-methyl | 6.5 | Enhanced potency |
15a | N1,N3-dimethyl | 0.38 | Reduced potency |
These findings indicate that certain substitutions can either enhance or diminish the activity of the compound, emphasizing the importance of careful design in drug development.
Case Study 1: Anticancer Screening
In a study conducted at the National Cancer Institute (NCI), a series of benzimidazole derivatives were screened against a panel of 60 human cancer cell lines. Among these, compounds 11a , 12a , and 12b exhibited the most potent anticancer activities with low growth inhibition values. Notably, flow cytometric analysis revealed that these compounds induced G2/M phase cell cycle arrest, indicating their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of benzimidazole derivatives, including this compound. The compound was tested against various strains of bacteria and fungi, demonstrating selective activity against Gram-positive pathogens with favorable minimum inhibitory concentration (MIC) values. These results suggest that this class of compounds could be developed into effective antimicrobial agents .
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXMOWJCWNWSIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402075 | |
Record name | N-(3H-benzimidazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34443-02-2 | |
Record name | N-(3H-benzimidazol-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.